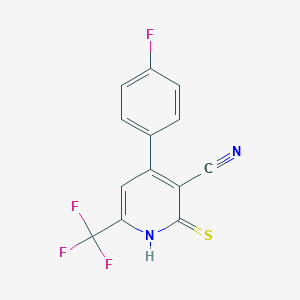

4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMMMKIBJIOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation Strategies for Pyridine Ring Formation

The pyridine core of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is typically constructed via cyclocondensation reactions. A common approach involves reacting cyanoacetamide with fluorophenyl-containing ketones or esters. For example, ethyl trifluoroacetoacetate and 4-fluorophenylacetonitrile can undergo cyclization in the presence of organic bases like N-methylmorpholine to form 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine intermediates .

Key Reaction Parameters:

This step establishes the trifluoromethyl and cyano groups at positions 6 and 3, respectively, while the fluorophenyl group is introduced via tailored starting materials.

Halogenation and Thiolation for Mercapto Group Introduction

The mercapto (-SH) group at position 2 is introduced through sequential halogenation and nucleophilic substitution. Phosphorus oxychloride (POCl₃) chlorinates hydroxyl groups on the pyridine ring, yielding 2,6-dichloro intermediates. Subsequent thiolation replaces the chloride at position 2 with a mercapto group using thiourea or hydrogen sulfide (H₂S) .

Example Protocol:

-

Chlorination:

-

Thiolation:

Catalytic Hydrogenation for Dehalogenation

Residual chlorides at position 6 are removed via catalytic hydrogenation. Pd/C or Ni-Fe/C catalysts under hydrogen atmosphere selectively reduce C-Cl bonds while preserving the nitrile and mercapto groups .

Representative Conditions:

-

Solvent: Tetrahydrofuran (THF) or ethanol.

-

Pressure: Ambient to 1 atm H₂.

Functionalization with 4-Fluorophenyl Groups

The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For pre-functionalized intermediates, palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid is effective.

Coupling Protocol:

-

Catalyst: Pd(PPh₃)₄.

-

Base: K₂CO₃.

-

Solvent: Dioxane/water (3:1).

-

Temperature: 90°C for 12 hours.

Hydrolysis and Final Purification

Acidic or basic hydrolysis ensures the integrity of the nitrile group while removing protective groups. Ethanol/NaOH solutions (30 wt%) at 80°C for 10–15 hours are typical, followed by extraction with ethyl acetate and acidification to pH <1 .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Selectivity in Thiolation: Competing substitutions at positions 2 and 6 necessitate precise stoichiometry. Excess thiourea (1.5 equiv) improves selectivity for position 2 .

-

Catalyst Deactivation: Pd/C catalysts may lose activity due to sulfur poisoning. Ni-Fe/C bimetallic catalysts offer greater tolerance .

-

Purification: Silica gel chromatography or recrystallization from CH₃CN ensures high purity (>98%) .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The mercapto group in 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent used.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate for oxidation of the mercapto group.

Reduction: Lithium aluminum hydride or palladium on carbon for reduction of the nitrile group.

Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile. A notable study demonstrated that derivatives of this compound exhibited significant activity against various strains of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell wall synthesis due to the presence of the mercapto group, which can form thiol-based interactions with essential proteins in pathogens.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Escherichia coli |

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Candida albicans |

Antitubercular Activity

Another area of interest is the compound's potential as an antitubercular agent. Research has shown that modifications to the structure can enhance its efficacy against Mycobacterium tuberculosis. The compound's ability to inhibit specific enzymes involved in the bacterial metabolism is under investigation.

Case Study: Antitubercular Efficacy

In a study published in a peer-reviewed journal, various derivatives of this compound were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The most potent derivative exhibited an MIC of 8 μg/mL, indicating strong potential for further development as an antitubercular drug.

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its fluorinated groups enhance electron mobility and stability, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells.

Table 2: Material Properties

| Property | Value |

|---|---|

| Electron Mobility | High |

| Thermal Stability | Excellent |

| Solubility in Organic Solvents | Moderate |

Agricultural Chemistry Applications

In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Its mercapto group allows for interactions with biological systems in pests, potentially leading to effective pest control solutions.

Case Study: Pesticidal Activity

Field trials have indicated that formulations containing this compound can significantly reduce pest populations in crops while maintaining safety profiles for non-target organisms. Ongoing research aims to optimize formulations for greater efficacy and reduced environmental impact.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, while the mercapto group may participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Nicotinonitrile derivatives are widely explored for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and nitrile (CN) groups are conserved across most analogues, contributing to metabolic stability and binding affinity in kinase inhibitors .

- Position 6 Aromaticity : The 4-fluorophenyl group in the target compound offers a balance of hydrophobicity and electronegativity, whereas thienyl or naphthyl substituents (e.g., compound 18 ) enhance π-π interactions but may reduce solubility.

Physicochemical and Pharmacological Data

*Yield inferred from intermediate 9j in .

Biologische Aktivität

4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, a compound with the potential for various biological activities, has garnered attention in recent years. Its unique chemical structure, which includes a trifluoromethyl group and a mercapto moiety, suggests it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₅F₃N₂S

- Molecular Weight : 218.20 g/mol

- CAS Number : 182127-92-0

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study indicated that halogen-substituted compounds showed significant antibacterial effects against various strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 125 μM for different strains, demonstrating bactericidal activity through the inhibition of protein synthesis and nucleic acid production .

- Another investigation highlighted that compounds with similar structural features reduced biofilm formation significantly, with reductions of up to 90% against Candida tropicalis and between 75% to 83% against Staphylococcus aureus .

- Mechanism of Action :

- Antifungal Activity :

Comparative Table of Biological Activities

| Compound Name | Activity Type | MIC (μg/mL) | Organism |

|---|---|---|---|

| Compound A | Antibacterial | 15.625 | Staphylococcus aureus |

| Compound B | Antifungal | 15.62 | Aspergillus flavus |

| Compound C | Biofilm Inhibition | 62.216 | MRSA |

| Compound D | Antibacterial | 3.90 | Escherichia coli |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Utilize multi-component reactions (MCRs) under solvent-free or microwave-assisted conditions to improve yield and regioselectivity. For example, describes similar nicotinonitrile derivatives synthesized via one-pot MCRs involving aldehydes, malononitrile, and thiols. Optimize temperature (e.g., 80–100°C) and catalyst loading (e.g., piperidine or K2CO3) to control side reactions .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR Analysis : Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra in DMSO-<i>d</i>6 or CDCl3. Compare chemical shifts with analogous compounds (e.g., 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile in , δ 7.35–8.42 ppm for aromatic protons) .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (expected [M+H]<sup>+</sup> ~ 339.05).

- X-ray Crystallography : If crystals are obtainable, analyze π-π stacking interactions involving the fluorophenyl and trifluoromethyl groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. The thiol (-SH) group may oxidize to disulfide under basic conditions, requiring inert atmosphere storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the trifluoromethyl and thiol groups in this compound?

- Methodology :

- Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map electron density and Fukui indices. The trifluoromethyl group is electron-withdrawing, directing electrophilic attacks to the pyridine ring’s C-5 position.

- Simulate reaction pathways for thiol oxidation or nucleophilic substitution at the trifluoromethyl group. Compare with experimental data to validate models .

Q. What strategies resolve contradictory data in regioselectivity during functionalization reactions?

- Case Study : If alkylation of the thiol group yields unexpected products (e.g., S- vs. N-alkylation), employ <sup>19</sup>F NMR to track fluorine environment changes.

- Resolution : Use competitive experiments with controlled stoichiometry and temperature. For example, highlights steric effects from the trifluoromethyl group that may influence selectivity .

Q. How can this compound be integrated into bioactive heterocyclic systems, and what are the design principles?

- Methodology :

- Scaffold Modification : Replace the nitrile group with amides or esters to enhance hydrogen-bonding potential (see for analogous pyrimidine-based bioactive molecules).

- Biological Screening : Test against kinase or protease targets using fluorescence polarization assays. The fluorophenyl group may enhance membrane permeability .

Q. What experimental designs validate the compound’s role in catalytic or photophysical applications?

- Photophysical Studies : Measure UV-Vis absorption (λmax ~ 270–300 nm due to π→π* transitions) and fluorescence quantum yield in polar solvents.

- Catalytic Screening : Evaluate as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling). The thiol group can act as a stabilizing agent for nanoparticles .

Methodological Frameworks

- Theoretical Linkage : Ground studies in frontier molecular orbital theory (e.g., HOMO-LUMO gaps) or Hammett substituent constants to rationalize electronic effects .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with experimental outcomes like solubility or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.